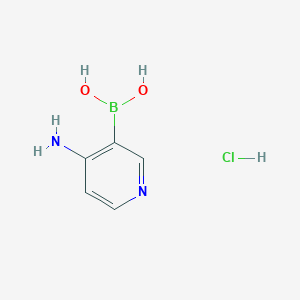

(4-Aminopyridin-3-yl)boronic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-aminopyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTNNCFLQICMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959904-53-1 | |

| Record name | (4-aminopyridin-3-yl)boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation and Analytical Characterization of (4-Aminopyridin-3-yl)boronic acid hydrochloride

Executive Summary & Synthetic Context

Molecule: (4-Aminopyridin-3-yl)boronic acid hydrochloride

CAS (Parent): 959957-75-6

Molecular Formula:

This guide details the structural confirmation of (4-Aminopyridin-3-yl)boronic acid, a critical heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions for kinase inhibitor development. Elucidating this structure presents a dual challenge: the dynamic equilibrium of the boronic acid moiety (trimerization to boroxines) and the regiochemical ambiguity of the pyridine substitution pattern.

The following protocol is designed to validate the 3,4-substitution pattern and quantify the boronic acid content, distinguishing it from potential protodeboronated impurities (4-aminopyridine).

Analytical Workflow Strategy

The elucidation process must follow a logical hierarchy, moving from elemental composition to connectivity and finally to conformational dynamics.

Figure 1: Analytical workflow for structural validation.

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and boron isotopic pattern.

Boronic acids behave deceptively in Mass Spectrometry (MS). They rarely fly as the simple monomer

-

Primary Ion: Expect to see the boroxine (trimer) or the dehydrated monomer

. -

Solvent Adducts: If Methanol is used as a carrier solvent, rapid esterification occurs, showing

. -

Isotopic Signature: Boron has two stable isotopes:

(19.9%) and

Protocol:

-

Solvent: Acetonitrile/Water (50:50) + 0.1% Formic Acid. Avoid Methanol to prevent methyl boronate ester formation.

-

Ionization: ESI Positive Mode.

-

Target Mass (Free Base):

-

Monomer

-

Dehydrated

(Likely dominant peak)

-

NMR Spectroscopy (The Core Elucidation)

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the 3,4-substitution from the 2,3-isomer.

Solvent Selection & Sample Prep

-

The Problem: In non-polar solvents (DMSO-d6), the amino protons and boronic acid hydroxyls broaden due to exchange. Boronic acids also form anhydrides (boroxines) in dry solvents, complicating integrals.

-

The Solution: Use D2O with 1-2 drops of DCl .

-

DCl ensures the pyridine is fully protonated (pyridinium salt), locking the conformation.

-

It hydrolyzes any boroxine trimers back to the monomeric acid species, simplifying the spectrum.

-

Note: Exchangeable protons (-NH2, -B(OH)2) will not be visible in D2O.

-

1H NMR Assignment (400 MHz, D2O/DCl)

The 4-aminopyridine core has a distinct splitting pattern.

| Position | Type | Multiplicity | Coupling ( | Chemical Shift ( | Interpretation |

| H-2 | Ar-H | Singlet (s) | - | 8.40 - 8.60 | Isolated proton between N and B. Most deshielded due to N-cation and B-deshielding. |

| H-6 | Ar-H | Doublet (d) | ~7.0 Hz | 8.10 - 8.30 | Ortho to N, couples with H-5. |

| H-5 | Ar-H | Doublet (d) | ~7.0 Hz | 6.90 - 7.10 | Ortho to Amino group (shielded by resonance), couples with H-6. |

-

Shifts are approximate and pH-dependent.[2] In the HCl salt, all shifts move downfield relative to the free base.

-

Isomer Differentiation: If the Boron were at position 2 (2-borono-4-aminopyridine), you would see two doublets (H5, H6) and a singlet (H3). However, the coupling constants and NOE (Nuclear Overhauser Effect) would differ. The key here is the singlet at H-2 which shows no ortho coupling.

11B NMR (128 MHz)

Objective: Confirm the presence of a C-B bond and the hybridization state.

-

Standard:

(external reference, 0.0 ppm). -

Expected Signal:

-

Acidic pH (DCl): A broad singlet around 25–30 ppm . This corresponds to the trigonal planar (

) boronic acid form.[3] -

Basic pH (NaOD): A sharper peak upfield at ~2–5 ppm , corresponding to the tetrahedral (

) boronate anion

-

-

Artifacts: A sharp peak at ~19-20 ppm indicates boric acid (

), signaling sample decomposition (protodeboronation).

2D NMR (HMBC)

To definitively prove the Boron is at Position 3 and Amine at Position 4:

-

HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling from H-2 .

-

H-2 should show a strong correlation to C-4 (bearing the amine) and C-6 .

-

Crucially, H-2 is the only proton that can "see" the Boron-bearing carbon (C-3) via 2-bond coupling (

), although B-C coupling is often broadened and hard to see. -

Indirect confirmation: H-5 will couple strongly to C-3 and C-4.

-

Stability & Handling (The "Gotchas")

Boronic acids are dynamic molecules. Understanding their equilibrium is vital for interpretation.

Boroxine Equilibrium

In solid state or dry organic solvents, the acid dehydrates to form a cyclic trimer (boroxine).

-

Observation: In DMSO-d6, you may see multiple sets of peaks if the equilibrium is slow.

-

Mitigation: Always add a drop of D2O to DMSO samples to force the equilibrium to the monomeric acid.

Protodeboronation

The 3-pyridyl boronic acid is relatively stable compared to the 2-pyridyl isomer, but the electron-donating amino group at C4 activates the ring, making the C-B bond susceptible to hydrolysis under harsh acidic conditions or high heat.

Figure 2: Stability and equilibrium pathways of pyridine boronic acids.

References

-

Hall, D. G. (Ed.).[4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

Sources

Technical Guide: Synthesis of (4-Aminopyridin-3-yl)boronic acid hydrochloride

Executive Summary

(4-Aminopyridin-3-yl)boronic acid hydrochloride is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., Rho-kinase, p38 MAP kinase) via Suzuki-Miyaura cross-coupling. Its synthesis presents two distinct challenges:

-

Regioselectivity: Directing the boron insertion specifically to the C3 position in the presence of the C4-amino group.

-

Isolation: The product is amphoteric (zwitterionic) and highly water-soluble, making standard aqueous extraction protocols ineffective. Furthermore, free pyridyl boronic acids are prone to protodeboronation.

This guide details a Halogen-Lithium Exchange protocol utilizing a tert-butoxycarbonyl (Boc) protection strategy. This route is superior to direct lithiation (low yield) or palladium-catalyzed borylation (high cost/metal scavenging issues) for gram-to-kilogram scale preparation.

Strategic Synthetic Analysis

The synthesis relies on the "Protect-Exchange-Quench-Deprotect" sequence. We utilize the high regiocontrol of bromine-lithium exchange over direct ortholithiation.

Retrosynthetic Logic

The target molecule is disconnected at the C-B bond. The precursor, 4-amino-3-bromopyridine, is commercially available. The amino group protons are acidic (

Figure 1: Retrosynthetic pathway utilizing a protection strategy to enable lithium-halogen exchange.

Detailed Experimental Protocol

Phase 1: Protection (Boc-Anhydride Strategy)

Objective: Mask the acidic N-H protons to prevent quenching of the lithiating agent.

-

Reagents: 4-Amino-3-bromopyridine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), DMAP (0.05 equiv), DCM (anhydrous).

-

Procedure:

-

Dissolve 4-amino-3-bromopyridine in DCM (5 mL/g).

-

Add DMAP (catalytic).

-

Add Boc₂O solution dropwise at 0°C.

-

Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with sat. NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

-

Yield Target: >90% (White/Pale yellow solid).

-

Phase 2: Halogen-Lithium Exchange & Borylation (The Critical Step)

Objective: Selective replacement of Bromine with Boron. Mechanism: n-BuLi performs a rapid exchange with the C3-Bromine. The resulting aryl-lithium species is nucleophilic and attacks the borate ester.

-

Reagents: N-Boc-4-amino-3-bromopyridine (1.0 equiv), n-BuLi (2.2 equiv, 2.5M in hexanes), Triisopropyl borate (2.5 equiv), THF (anhydrous).

-

Critical Parameter: Temperature must be maintained < -70°C to prevent "Dance" rearrangement or decomposition.

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve the protected substrate in THF (10 mL/g) and cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi dropwise over 30 minutes.

-

Note: The first equivalent acts as a base if any mono-Boc NH proton remains (though usually, we aim for di-Boc or use excess base). If using mono-Boc, 2.2 equiv is mandatory (1 eq for NH deprotonation, 1 eq for Br/Li exchange).

-

-

Equilibration: Stir at -78°C for 45 minutes. The solution often turns deep yellow/orange.

-

Quench: Add Triisopropyl borate (B(OiPr)₃) rapidly in one portion (to ensure the lithium species is trapped kinetically).

-

Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

Phase 3: Hydrolysis & Salt Formation

Objective: Simultaneous removal of the Boc group and hydrolysis of the boronate ester to the boronic acid HCl salt.

-

Acidification: At 0°C, quench the reaction mixture with 4M HCl (aq) or 4M HCl in Dioxane (excess, ~5-6 equiv).

-

Deprotection: Stir at RT for 2–4 hours. The Boc group cleaves, evolving CO₂ (ensure venting).

-

Isolation (Crucial):

-

Do NOT extract with water. The product is water-soluble.[1]

-

Concentrate the mixture under reduced pressure to remove THF and alcohol byproducts.

-

Trituration: Add cold Acetonitrile or Diethyl Ether to the residue. The this compound salt will remain as a solid or precipitate out.

-

Filtration: Filter the solid under inert atmosphere (nitrogen blanket) if possible to avoid moisture absorption (hygroscopic).

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Temperature (Lithiation) | -78°C to -70°C | Higher temperatures promote "Halogen Dance" (migration of Li to C2/C6) or elimination of the Boc group. |

| Stoichiometry (n-BuLi) | 2.2 Equiv (for mono-Boc) | 1.0 eq is consumed by the N-H proton; the second 1.0 eq performs the Br-Li exchange. |

| Quenching Rate | Rapid Addition | Slow addition of borate can lead to double-addition side products (borinic acids). |

| pH during Isolation | < 2 (Acidic) | Pyridyl boronic acids are prone to protodeboronation at neutral/basic pH. The HCl salt stabilizes the C-B bond. |

Stability & Protodeboronation

Pyridyl boronic acids are notoriously unstable compared to phenyl boronic acids. The C-B bond is susceptible to hydrolysis (protodeboronation), especially in the presence of water and heat.

-

Mechanism: Facilitated by the basic nitrogen which can coordinate intramolecularly or activate water.

-

Mitigation: Store strictly as the Hydrochloride salt at -20°C. Avoid heating in aqueous basic media for prolonged periods.

Figure 2: Step-by-step reaction workflow for the synthesis of the target hydrochloride salt.

References

-

Bouillon, A., et al. (2002). "Synthesis of novel halopyridinylboronic acids and esters." Tetrahedron, 58(14), 2885-2890. Link

- Context: Establishes the stability profiles of pyridyl boronic acids and the necessity of low-temperature lithi

-

Li, W., et al. (2005). "Recent progress in the synthesis of pyridinylboronic acids and esters." Arkivoc, 2005(6), 98-112. Link

- Context: Comprehensive review of halogen-metal exchange vs.

- Deng, X., et al. (2002). "Efficient Synthesis of 3-Pyridylboronic Acid Derivatives." Organic Process Research & Development, 6(5).

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157. Link

- Context: Mechanistic insight into the instability of amino-pyridyl boronic acids and the stabilizing effect of protonation (salt form

-

Sigma-Aldrich. (n.d.). "Product Specification: 4-Amino-3-bromopyridine." Link

-

Context: Verification of starting material availability and physical properties.[1]

-

Sources

Technical Guide: Stability, Storage, and Handling of (4-Aminopyridin-3-yl)boronic Acid

[1]

Executive Summary

(4-Aminopyridin-3-yl)boronic acid is a high-value heterocyclic building block critical for Suzuki-Miyaura cross-coupling reactions in drug discovery. Its structural motif—a pyridine ring substituted with an amino group ortho to a boronic acid moiety—imparts unique chemical versatility but significant instability.[1]

This compound is inherently unstable under ambient conditions.[1] It is prone to three primary degradation pathways: dehydration to boroxines (trimerization) , protodeboronation , and oxidative deborylation .[1] Unlike simple phenylboronic acids, the basic nitrogen in the pyridine ring and the exocyclic amino group catalyze self-decomposition, necessitating rigorous storage protocols.[1]

Immediate Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in a desiccated, light-protected environment.

Chemical Instability Profile

To preserve the integrity of this reagent, one must understand the mechanisms driving its degradation.[1]

The Boroxine Equilibrium (Reversible)

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1]

-

Mechanism: Three molecules of (4-Aminopyridin-3-yl)boronic acid lose three water molecules to form a six-membered B-O-B-O-B-O ring.

-

Trigger: This process is accelerated by heat and vacuum drying.[1]

-

Impact: While reversible upon addition of water/base during a reaction, the formation of boroxine changes the stoichiometry (molecular weight changes), leading to errors in reagent loading.[1]

Protodeboronation (Irreversible)

This is the most critical failure mode for heteroaryl boronic acids.[1]

-

Mechanism: The C-B bond is cleaved and replaced by a C-H bond, yielding 4-aminopyridine and boric acid.[1]

-

Catalysis: The 4-amino group can act as an internal Lewis base, coordinating with the boron center or stabilizing zwitterionic intermediates that lower the activation energy for C-B bond cleavage.[1]

-

Conditions: High pH (basic), high temperature, and the presence of transition metals accelerate this process.[1]

Oxidative Deborylation[1]

Storage & Handling Protocol

This protocol is designed to minimize the thermodynamic and kinetic drivers of degradation described above.[1]

Long-Term Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows the kinetics of protodeboronation and oxidation. |

| Atmosphere | Inert (Argon/N₂) | Prevents oxidative deborylation. Argon is preferred (heavier than air).[1] |

| Humidity | < 10% RH (Desiccated) | Moisture promotes hydrolysis; however, excessive dryness promotes boroxine formation. A sealed, anhydrous environment is the best compromise.[1] |

| Container | Amber Glass | Protects from photodegradation; glass is impermeable to O₂ unlike plastics. |

| Seal | Teflon-lined cap + Parafilm | Prevents gas exchange and moisture ingress.[1] |

Handling Workflow

Critical Rule: Never open a cold bottle of boronic acid directly in a warm, humid lab. Condensation will immediately form on the solid, catalyzing decomposition.[1]

Step-by-Step Aliquoting Protocol

-

Equilibration: Remove the sealed container from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (~30–60 mins).

-

Inert Environment: Ideally, handle the solid inside a glovebox or a glove bag flushed with Nitrogen.[1]

-

Aliquoting: Divide the bulk material into single-use vials (e.g., 100 mg or 500 mg). This prevents repeated freeze-thaw cycles for the bulk stock.[1]

-

Sealing: Purge each vial with Argon before capping. Seal with Parafilm.[1]

-

Restocking: Return aliquots to -20°C immediately.

Visualizing the Workflow

The following diagram illustrates the degradation pathways and the logic behind the storage workflow.

Caption: Equilibrium and degradation pathways. Storage conditions (Green) block the irreversible path (Red).

Quality Control & Analytics

Before committing this reagent to a critical GMP synthesis or expensive screen, verify its purity.[1]

1H-NMR Analysis

-

Solvent: DMSO-d6 (prevents rapid exchange compared to MeOD).

-

Diagnostic Signals:

-

Boronic Acid: Look for the B(OH)₂ protons.[1][2] In dry DMSO-d6, these often appear as a broad singlet around 8.0–9.0 ppm.[1]

-

Boroxine: If the sample has dehydrated, the aromatic proton signals will shift slightly.[1]

-

Protodeboronation: Look for the appearance of a new proton signal corresponding to the C-H bond at the 3-position of the pyridine ring (usually distinct from the C-B substituted carbon).[1]

-

-

Quantification: Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the weight % purity, as the presence of boroxine can make the material appear "pure" by relative integration but "light" by mass.[1]

HPLC Conditions

Troubleshooting & FAQs

Q: The compound has turned from off-white to yellow/brown. Is it usable?

-

A: Color change indicates oxidation or polymerization of the amino group.[1] Run an NMR. If the aromatic region is clean, it may just be a surface impurity.[1] If the B(OH)₂ peak is gone, discard.[1]

Q: Can I store it in solution?

-

A: No. Boronic acids, especially aminopyridyls, degrade orders of magnitude faster in solution (protodeboronation is solvent-assisted).[1] Make solutions fresh immediately before use.

Q: I see a mixture of monomer and trimer in the NMR. Can I use it?

References

-

PubChem. (4-Aminopyridin-3-yl)boronic acid (CAS 959957-75-6).[3] National Library of Medicine.[1] [Link]

-

Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[1] Journal of the American Chemical Society.[1][4][5] [Link]

-

Knapp, D. M., et al. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1][4][5] [Link]

The Strategic Integration of Boronic Acids in Medicinal Chemistry: From Pharmacophore to Clinical Reality

Executive Summary

For decades, boron was viewed with skepticism in drug discovery, largely due to toxicity concerns and a lack of precedent. This paradigm shifted fundamentally with the FDA approval of Bortezomib (Velcade) in 2003. Today, boronic acids represent a validated, high-value pharmacophore, offering a unique mechanism of action: reversible covalent inhibition .

This guide provides a technical deep-dive into the role of boronic acids in modern medicinal chemistry. It moves beyond basic definitions to explore the structural kinetics, synthetic pathways, and assay protocols that allow researchers to leverage boron’s empty p-orbital for high-affinity target engagement.

Physicochemical Foundations: The "Warhead" Mechanics

The efficacy of boronic acids stems from their position as a "soft" Lewis acid. Unlike carbon, boron possesses a vacant

Key Properties for Drug Design[1]

-

Reversible Covalency: This is the defining feature. Boronic acids form a covalent bond with the target (high potency) but, unlike Michael acceptors or epoxides, this bond is often reversible (reduced off-target toxicity).

-

Transition State Mimicry: The conversion from a trigonal planar (

) neutral species to a tetrahedral ( -

Diol Complexation: Boronic acids form stable cyclic esters with 1,2- and 1,3-diols (e.g., ribose), a mechanism utilized by tRNA synthetase inhibitors.

| Property | Boronic Acid State ( | Boronate Anion State ( |

| Geometry | Trigonal Planar | Tetrahedral |

| Hybridization | ||

| Charge | Neutral | Anionic (-1) |

| Biological Role | Approaching the active site | Bound "Transition State" mimic |

Therapeutic Mechanisms & Case Studies

Proteasome Inhibition (Oncology)

Drug: Bortezomib (Velcade), Ixazomib (Ninlaro)

Target: 20S Proteasome (

Bortezomib acts as a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.[1][2] The boron atom forms a tetrahedral adduct with the catalytic Threonine-1 hydroxyl group. This blocks the degradation of pro-apoptotic proteins (like Bax) and cell cycle regulators, inducing apoptosis in myeloma cells.

Diagram 1: Mechanism of Proteasome Inhibition

Caption: Kinetic pathway of reversible covalent inhibition of the proteasome by boronic acids.

Beta-Lactamase Inhibition (Anti-Infectives)

Drug: Vaborbactam (Vabomere) Target: Serine Beta-Lactamases (e.g., KPC)

Vaborbactam restores the potency of carbapenems against resistant bacteria. It does not kill bacteria directly; rather, the cyclic boronic acid forms a covalent bond with the active site Serine-70 of the beta-lactamase enzyme. This mimics the tetrahedral intermediate of beta-lactam hydrolysis, effectively "jamming" the enzyme that would otherwise destroy the antibiotic.

PDE4 and tRNA Synthetase Inhibition

-

Crisaborole (Eucrisa): A benzoxaborole that inhibits phosphodiesterase-4 (PDE4). The boron atom coordinates with the bimetallic (Zn/Mg) center in the active site, mimicking the phosphate group of cAMP.

-

Tavaborole (Kerydin): Inhibits fungal leucyl-tRNA synthetase. It forms a stable adduct with the 2',3'-diol of the tRNA's terminal adenosine, trapping the tRNA in the editing site and preventing protein synthesis.

Summary of FDA-Approved Boron Drugs

| Drug Name | Indication | Target | Mechanism Type | Approval Year |

| Bortezomib | Multiple Myeloma | 20S Proteasome | Thr-OH Covalent Adduct | 2003 |

| Tavaborole | Onychomycosis | Leu-tRNA Synthetase | tRNA Diol Trapping | 2014 |

| Ixazomib | Multiple Myeloma | 20S Proteasome | Thr-OH Covalent Adduct | 2015 |

| Crisaborole | Atopic Dermatitis | PDE4 | Bimetallic Coordination | 2016 |

| Vaborbactam | UTI (w/ Meropenem) | Beta-Lactamases | Ser-OH Covalent Adduct | 2017 |

Synthetic Methodologies

The installation of the boronic acid moiety is a critical step in medicinal chemistry campaigns. The choice of method depends on the substrate's functional group tolerance.

Diagram 2: Synthetic Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route for boronic acid installation.

Detailed Protocol: Miyaura Borylation

This protocol describes the conversion of an aryl bromide to an aryl pinacol boronate, a standard intermediate in drug discovery.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Bis(pinacolato)diboron (

) (1.1 equiv) - (0.03 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: Anhydrous 1,4-Dioxane or DMSO

Step-by-Step Methodology:

-

Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, combine the Aryl Bromide,

, KOAc, and the Pd catalyst. -

Inert Atmosphere: Seal the vial with a septum. Evacuate the air and backfill with Argon or Nitrogen (repeat 3 times) to ensure an oxygen-free environment (critical for Pd(0) stability).

-

Solvation: Add anhydrous solvent via syringe through the septum.

-

Reaction: Heat the mixture to 80–90°C. Monitor by LC-MS or TLC. Reaction typically completes in 2–12 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

-

Note: Boronate esters can be unstable on silica; adding 1% Triethylamine to the eluent can prevent degradation.

-

Biological Evaluation: Self-Validating Protocols

To confirm the activity of a boronic acid hit, a robust biochemical assay is required.

Protocol: Fluorogenic 20S Proteasome Inhibition Assay

This assay measures the inhibition of the chymotrypsin-like activity of the 20S proteasome using a fluorogenic peptide substrate.[3]

Materials:

-

Enzyme: Purified Human 20S Proteasome (0.5 nM final conc).

-

Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin) (25

M final conc). -

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 0.03% SDS (activator).

-

Control Inhibitor: Bortezomib (10

M stock).

Workflow:

-

Preparation: Dilute test compounds in DMSO to 100x the desired final concentration.

-

Enzyme Activation: Dilute 20S proteasome in Assay Buffer containing SDS. Incubate for 10 minutes at 37°C to activate the latent core particle.

-

Inhibitor Incubation: Add 1

L of test compound (or DMSO control) to 99 -

Substrate Addition: Initiate the reaction by adding the Suc-LLVY-AMC substrate.

-

Detection: Monitor fluorescence immediately in a kinetic plate reader (Ex: 380 nm, Em: 460 nm) for 60 minutes.

-

Analysis: Calculate the slope (RFU/min) of the linear portion of the curve. Determine % Inhibition relative to the DMSO control. Plot log[Inhibitor] vs. % Inhibition to determine

.

Future Frontiers

The utility of boronic acids is expanding beyond simple inhibition:[4]

-

Boron Neutron Capture Therapy (BNCT): Using boron-10 enriched compounds (e.g., BPA, BSH) that accumulate in tumors. Upon neutron irradiation, the boron captures a neutron and releases a high-energy alpha particle, destroying the cancer cell from within.

-

Boron-PROTACs: Utilizing the boronic acid moiety to recruit E3 ligases or to bind target proteins for ubiquitination and degradation.

-

Covalent Fragments: Boronic acids are increasingly used in fragment-based drug discovery (FBDD) to screen for weak, reversible covalent binders that can be optimized into potent drugs.

References

-

Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applications. MedChemComm. Link

-

Bortezomib: The First Proteasome Inhibitor for Multiple Myeloma. Nature Reviews Drug Discovery. Link

-

Discovery of Vaborbactam (RPX7009), a First-in-Class Boronic Acid Inhibitor of KPC Beta-Lactamase. Journal of Medicinal Chemistry. Link

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Link

-

Miyaura Borylation Reaction: Scope and Mechanism. Journal of Organic Chemistry. Link

-

Crisaborole: A Novel Topical PDE4 Inhibitor for Atopic Dermatitis. Journal of Drugs in Dermatology. Link

Sources

Advanced Mechanistic Guide: Suzuki-Miyaura Cross-Coupling

Executive Summary: Beyond the General Cycle

The Suzuki-Miyaura cross-coupling is the premier method for biaryl synthesis in pharmaceutical development, accounting for over 40% of all C–C bond-forming reactions in medicinal chemistry. However, "textbook" understanding—simply mixing halide, boronic acid, and base—often fails when applied to the complex, heterocycle-rich architectures found in modern drug discovery.

This guide moves beyond the general catalytic cycle to dissect the molecular causality governing reactivity. We focus on the critical, often misunderstood role of the base during transmetalation, the kinetic impact of precatalyst activation, and the suppression of protodeboronation in sensitive substrates.

Mechanistic Deep Dive

The catalytic cycle is not a static loop but a dynamic equilibrium of speciation. For high-value substrates, understanding the Transmetalation Singularity —the bifurcation between the Oxo-Palladium and Boronate pathways—is critical for troubleshooting stalled reactions.

The Dual-Pathway Catalytic Cycle

While Oxidative Addition (OA) and Reductive Elimination (RE) are well-characterized, Transmetalation (TM) remains the most complex step. Current kinetic data (Hartwig, Denmark) suggests that the operating pathway is dictated by the basicity of the medium and the water content.

Visualization: The Mechanistic Bifurcation

The following diagram illustrates the two competing pathways for transmetalation. Note the critical role of the hydroxo-palladium species in the "Oxo-Palladium" path, which is dominant under the aqueous, weak-base conditions common in pharma.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle highlighting the bifurcation at the transmetalation step.[1] Pathway A (Oxo-Palladium) is generally favored in aqueous/weak base conditions typical of drug discovery.

Critical Analysis of Steps

-

Precatalyst Activation (The Hidden Variable):

-

Traditional Pd(PPh3)4 is air-sensitive and often impure.

-

Modern Approach: Use Pd(II) precatalysts (e.g., XPhos Pd G4). These are air-stable and rapidly reduce to the active monoligated Pd(0)-L species upon exposure to base, ensuring a controlled initiation burst.

-

-

Transmetalation (The "Base" Paradox):

-

Myth: Base solely activates the boronic acid to a boronate (Pathway B).

-

Reality: In many catalytic systems (especially with hydroxide bases), the base exchanges the halide on Palladium to form a Pd-OH species (Pathway A). This Pd-OH species is chemically competent to react with neutral boronic acid.

-

Implication: If your reaction stalls, increasing base concentration might be counterproductive if it leads to unreactive saturated borates. Switching to a base that buffers pH (like K3PO4) often rescues the reaction by maintaining the equilibrium required for Pathway A.

-

Strategic Optimization & Data

Success in coupling complex heterocycles relies on matching the ligand field to the substrate electronics.

Ligand Selection Matrix

Do not screen randomly. Select ligands based on the specific failure mode of the substrate.

| Ligand Class | Representative | Best For | Mechanistic Rationale |

| Dialkylbiaryl Phosphines | XPhos, SPhos | Sterically hindered biaryls, Aryl chlorides | Bulky, electron-rich nature accelerates Oxidative Addition (OA) and facilitates Reductive Elimination (RE) via rapid isomerization. |

| Ferrocenyl Phosphines | Pd(dppf)Cl2 | Heterocycles (Pyridines), Scale-up | Large bite angle favors RE; robust against chelation poisoning by N-heterocycles. |

| NHC (Carbenes) | PEPPSI-IPr | Electron-poor aryl chlorides, low catalyst loading | Strong sigma-donation creates a highly active Pd center; extreme thermal stability prevents catalyst death (Pd black formation). |

| Simple Phosphines | PPh3 | Simple, unhindered substrates | Cost-effective, but prone to oxidation and slower OA rates. |

Managing Protodeboronation

Protodeboronation (loss of the boron group) is the primary side-reaction for 2-substituted heterocycles (e.g., 2-pyridyl boronates) and polyfluorinated aromatics.

-

Mechanism: Base-catalyzed hydrolysis of the C-B bond.

-

Mitigation Strategy:

-

Reduce Water/Base: Use anhydrous conditions with CsF or K2CO3 in dry dioxane.

-

Slow Release: Use MIDA boronates or Trifluoroborates (require hydrolysis to react, keeping free boronic acid concentration low).

-

Catalyst Speed: Use a "hot" catalyst (e.g., Pd-P(tBu)3) to outcompete the decomposition rate.

-

Standardized Experimental Protocol

Protocol: High-Reliability Heteroaryl-Heteroaryl Coupling Scope: Designed for drug discovery applications (100 mg scale) where substrate conservation is paramount.

Reagents & Setup

-

Catalyst: XPhos Pd G4 (2-3 mol%) – Ensures rapid activation.

-

Base: K3PO4 (0.5 M aqueous solution, 2.0 equiv) – Buffers pH to favor transmetalation.

-

Solvent: 1,4-Dioxane or THF (degassed).

-

Temperature: 60 °C (start), up to 100 °C if sluggish.

Step-by-Step Workflow

-

Charge Solids: To a reaction vial equipped with a stir bar, add:

-

Aryl Halide (1.0 equiv)[2]

-

Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

-

XPhos Pd G4 (0.02 equiv)

-

-

Inert Atmosphere: Seal vial and purge with Nitrogen/Argon for 3 cycles (Vacuum/Refill). Crucial: Oxygen poisons the active Pd(0) species.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide).

-

Base Addition: Add degassed 0.5 M K3PO4 (2.0 equiv) via syringe.

-

Reaction: Heat to 60 °C. Monitor by LCMS at 1 hour.

-

Checkpoint: If OA is slow (SM remaining), increase T to 80-100 °C.

-

Checkpoint: If Protodeboronation is observed (Ar-H mass), switch to anhydrous conditions (Cs2CO3/Dioxane) or add CuCl (1.0 equiv) as a promoter (Liebeskind-Srogl variant).

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate. Scavenge residual Pd using Si-Thiol if required for biology assays.

Troubleshooting Decision Tree

Use this logic flow to diagnose failures.

Caption: Figure 2. Diagnostic logic for troubleshooting common Suzuki-Miyaura reaction failures.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions."[4] Journal of the American Chemical Society, 2011 , 133(7), 2116–2119. Link

-

Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412–443. Link

-

Cox, P. A.; et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation."[5] Journal of the American Chemical Society, 2016 , 138(29), 9145–9157. Link

-

Bruno, N. C.; et al. "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling Using Pd-G3 and Pd-G4 Precatalysts." Chemical Science, 2013 , 4, 916-920. Link

Sources

- 1. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chembites.org [chembites.org]

- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Commercial Viability and Utilization of Substituted Pyridine Boronic Acids

Executive Summary

Pyridine boronic acids are privileged intermediates in the synthesis of bioactive heterocycles, yet they present a unique paradox in the commercial market. While 3- and 4-pyridyl boronic acids are generally stable and widely available as free acids, 2-pyridyl boronic acids are commercially elusive in their free acid form due to rapid protodeboronation.

This guide analyzes the stability mechanisms defining the commercial landscape, evaluates the available surrogate forms (MIDA boronates, Pinacol esters, Trifluoroborates), and provides validated protocols for their handling and cross-coupling.

Part 1: The Chemical Landscape & The "2-Pyridyl Problem"

To navigate the commercial market effectively, one must understand the underlying instability that dictates which compounds are shippable.

The Stability Hierarchy

The commercial availability of pyridine boronic acids is strictly governed by the position of the boron atom relative to the nitrogen lone pair.

-

3-Pyridyl & 4-Pyridyl: The boron atom is electronically isolated from the nitrogen lone pair. These are commercially viable as free boronic acids or pinacol esters and exhibit stability profiles similar to phenylboronic acid.

-

2-Pyridyl (The "2-Pyridyl Problem"): The proximity of the nitrogen atom facilitates a specific decomposition pathway. The nitrogen lone pair can coordinate to the empty p-orbital of the boron, forming a zwitterionic intermediate that rapidly undergoes C–B bond cleavage (protodeboronation), replacing the boron with a proton.

Mechanism of Protodeboronation

Research by Lloyd-Jones et al. demonstrated that 2-pyridyl boronic acids decompose via a unimolecular fragmentation of a zwitterionic species. This process is accelerated by:

-

Neutral/Acidic pH: Promotes zwitterion formation.

-

High Temperature: Increases rate of fragmentation.

-

Electron-Withdrawing Groups: Further destabilize the C-B bond in the 2-position.

Visualization: Stability & Degradation Workflow

Figure 1: The stability hierarchy of pyridine boronic acids. Note the rapid degradation pathway unique to the 2-position.

Part 2: Commercial Classes & Sourcing Strategy

Because of the instability described above, vendors rarely stock "2-pyridyl boronic acid" (CAS: 197958-29-5) despite listing it. It is often a "phantom product" that degrades on the shelf. Instead, researchers must purchase protected surrogates .

Comparative Matrix of Boron Forms

| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate | Trifluoroborate (BF3K) |

| Primary Utility | 3- & 4-pyridyls | General purpose | The solution for 2-pyridyls | Aqueous stability |

| Atom Economy | High | Moderate | Low (large protecting group) | High |

| Shelf Stability | Variable (Boroxine formation) | Good | Excellent (Indefinite) | Excellent |

| Hydrolysis Req. | None | In-situ (Base) | Slow Release (Base/Water) | Hydrolysis required |

| Commercial Availability | High (for 3/4) | High | High (Growing) | Moderate |

| Cost | Low | Moderate | High | Moderate |

The MIDA Solution

N-Methyliminodiacetic acid (MIDA) boronates are the gold standard for sourcing 2-pyridyl boron species. The MIDA ligand locks the boron into an sp3 hybridized state, removing the empty p-orbital and physically preventing the N-B coordination that triggers protodeboronation.

Sourcing Rule of Thumb:

-

If target is 3- or 4-Py: Buy the Free Acid or Pinacol Ester .

-

If target is 2-Py: Buy the MIDA Boronate . Do not attempt to buy the free acid.

Part 3: Handling & Storage Protocols

The Boroxine Cycle (Purity Trap)

Free boronic acids (especially 3-pyridyl) spontaneously dehydrate to form cyclic trimers called boroxines .

-

Observation: A "pure" sample may appear as a mixture in NMR.

-

Impact: This alters the stoichiometry of your reaction (3 boron atoms per molecule vs 1).

-

Validation: Always run a quantitative 11B NMR or 1H NMR with an internal standard (e.g., trimethoxybenzene) to determine the Acid:Boroxine ratio before weighing.

Storage Protocol

-

Temperature: Store at 4°C or -20°C.

-

Atmosphere: Argon flush is recommended but not strictly necessary for MIDA boronates.

-

Hydration: Keep desiccated. Moisture promotes the hydrolysis of esters and the protodeboronation of 2-pyridyl species.

Part 4: Experimental Protocols

Decision Framework for Coupling

Figure 2: Decision tree for selecting the appropriate coupling protocol based on pyridine substitution.

Protocol A: Standard Coupling (3- & 4-Pyridyl)

Applicable for: 3-pyridyl boronic acid, 4-pyridyl pinacol ester.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid/Ester (1.2 equiv)

-

Base: K2CO3 (2 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane or DME

Procedure:

-

Charge reaction vessel with Aryl Halide, Boron source, and Pd catalyst.

-

Evacuate and backfill with Argon (x3).

-

Add degassed solvent and aqueous base.

-

Heat to 80-100°C for 4-12 hours.

-

Note: High conversion is expected. 3-pyridyl boronic acids are robust.

Protocol B: "Slow-Release" Coupling (2-Pyridyl MIDA)

Applicable for: 2-pyridyl MIDA boronates.[3][4] This protocol relies on the slow hydrolysis of the MIDA group to release the unstable boronic acid in situ, which is immediately trapped by the catalyst.

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)

-

2-Pyridyl MIDA Boronate (1.5 equiv)[3]

-

Catalyst: Pd2(dba)3 (1.5 mol%)[3]

-

Ligand: XPhos (6 mol%)

-

Base: K3PO4 (3.0 equiv) — Crucial: Anhydrous K2CO3 is often ineffective here.

-

Additives: Cu(OAc)2 (0.5 equiv) — Optional: Copper promotes transmetallation in difficult cases.

-

Solvent: 4:1 Dioxane:Water

Procedure:

-

Combine MIDA boronate, Aryl Halide, Pd source, Ligand, and Base in a vial.

-

Add solvent mixture (Water is mandatory for MIDA hydrolysis).

-

Heat to 100°C .

-

Mechanism: The base/water slowly hydrolyzes the MIDA ester. The free 2-pyridyl boronic acid is generated at a low steady-state concentration, minimizing dimerization/protodeboronation and maximizing cross-coupling.

References

-

Lloyd-Jones, G. C., et al. (2012). Kinetics and Mechanism of the Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society.

-

Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry.

Sources

(4-Aminopyridin-3-yl)boronic acid hydrochloride CAS number 959957-75-6

CAS Number: 959957-75-6 Formula: C₅H₇BN₂O₂[1] · HCl Molecular Weight: 137.93 (free acid) / 174.40 (HCl salt)

Executive Summary

(4-Aminopyridin-3-yl)boronic acid hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and metallo-β-lactamase inhibitors. Its structural core—a pyridine ring substituted with an amino group and a boronic acid moiety—offers a versatile handle for constructing 3,4-disubstituted pyridine scaffolds via Suzuki-Miyaura cross-coupling.

However, this reagent presents significant chemical challenges, notably protodeboronation and catalyst poisoning due to the Lewis-basic pyridine nitrogen and the free amino group. This guide outlines the critical handling parameters, synthetic strategies, and optimized coupling conditions required to utilize this intermediate effectively in drug discovery and process chemistry.

Chemical Profile & Stability Mechanisms

The hydrochloride salt form is the industry standard for storage and handling. The free boronic acid is zwitterionic and prone to degradation.

The Stability Paradox

Pyridine boronic acids are notoriously unstable. The electron-deficient nature of the pyridine ring facilitates the hydrolytic cleavage of the C–B bond (protodeboronation), particularly in the presence of water and heat.

-

Role of HCl: The hydrochloride salt protonates the pyridine nitrogen (and potentially the amino group), reducing the electron density of the ring and disrupting the mechanism of protodeboronation. It effectively "locks" the molecule in a stable state for storage.

-

Storage Requirement: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen). Exposure to moisture converts the salt back to the free base/zwitterion, accelerating decomposition.

Physical Properties Table

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol; slightly soluble in Ethanol |

| Melting Point | >300°C (decomposes) |

| Hygroscopicity | High (deliquescent if not handled under inert gas) |

| pKa (Predicted) | ~4.2 (pyridine N), ~9.0 (boronic acid) |

Synthetic Utility: Optimizing Suzuki-Miyaura Coupling

The primary application of CAS 959957-75-6 is the introduction of the 4-aminopyridine moiety into biaryl scaffolds. Standard Suzuki conditions often fail due to two main failure modes:

-

Catalyst Deactivation: The free amino group (

) and pyridine nitrogen can coordinate strongly to Palladium, displacing ligands and arresting the catalytic cycle. -

Ligand Exchange (Phenylation): When using triphenylphosphine (

) based catalysts, the electron-poor pyridine boronic acid can induce a ligand exchange, leading to the formation of phenyl-pyridine impurities instead of the desired product.

Optimized Coupling Protocol

To mitigate these issues, recent process chemistry data suggests the use of bidentate ligands and specific bases.

-

Catalyst:

is superior to -

Base: Cesium Carbonate (

) or Potassium Phosphate ( -

Solvent System: A mixture of Toluene/Water (3:1) or 1,4-Dioxane/Water allows for sufficient solubility of the inorganic base while minimizing protodeboronation rates compared to pure alcoholic solvents.

Mechanistic Visualization

The following diagram illustrates the standard catalytic cycle versus the "Trap" pathways specific to this aminopyridine substrate.

Figure 1: Suzuki-Miyaura catalytic cycle highlighting specific failure modes (Poisoning and Phenylation) relevant to aminopyridine boronic acids.

Experimental Protocols

Preparation of Free Base for Coupling (In Situ)

Since the reagent is supplied as an HCl salt, it consumes base equivalents immediately.

-

Charge: Reactor with Aryl Halide (1.0 equiv), Boronic Acid HCl salt (1.2–1.5 equiv), and

(3-5 mol%). -

Solvent: Add degassed 1,4-Dioxane.

-

Activation: Add aqueous

(3.0–4.0 equiv). Note: Extra base is required to neutralize the HCl counterion. -

Reaction: Heat to 80–90°C. Monitor via LCMS.

-

Workup: The amino group makes the product amphoteric. Adjust pH to ~8-9 before extraction to ensure the pyridine is in the neutral form.

Synthesis of the Boronic Acid (Reference Route)

While commercially available, the synthesis is often performed via Miyaura borylation of the corresponding iodide to ensure purity.

-

Precursor: 4-Amino-3-iodopyridine (or N-Boc protected version).

-

Borylation: Reaction with Bis(pinacolato)diboron (

), -

Hydrolysis: The resulting pinacol ester is hydrolyzed using

/

Applications in Drug Discovery

(4-Aminopyridin-3-yl)boronic acid is a scaffold-hopping tool. It is used to replace:

-

Phenyl rings: To improve solubility and metabolic stability (lower LogP).

-

Other Heterocycles: To introduce a hydrogen bond donor (

) and acceptor (Pyridine N) in a specific vector for kinase hinge binding.

Target Classes:

-

Kinase Inhibitors: The 4-aminopyridine motif mimics the adenine ring of ATP, making it a privileged scaffold for Type I and Type II kinase inhibitors (e.g., MAPK, NF-κB pathways).

-

Antibacterials: Used in the synthesis of inhibitors for metallo-β-lactamases, where the pyridine nitrogen coordinates to Zinc in the enzyme active site.

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Incompatibility: Strong oxidizing agents, strong acids (though stable as salt, excess acid can degrade), and moisture.

-

Spill: Sweep up under inert gas if possible; do not generate dust.

References

-

Kitano, Y., & Arisawa, M. (2025).[2] Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327–335.[2] Link[2]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[3] Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses, 81, 89. Link[3]

-

PubChem Database. (2025). Compound Summary for CID 23583877: (4-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. Link

- Tyrrell, E., & Brookes, P. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2004(4), 469-483.

Sources

Methodological & Application

Optimized Suzuki-Miyaura Coupling of (4-Aminopyridin-3-yl)boronic acid HCl

Application Note & Protocol Guide

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: Why This Substrate Fails

Coupling (4-Aminopyridin-3-yl)boronic acid is notoriously difficult compared to standard phenylboronic acids. As an HCl salt, it presents three concurrent kinetic and thermodynamic hurdles that often lead to 0% yield or black metal precipitation.

-

Catalyst Poisoning (The "Amine Trap"): The unprotected C4-amino group (

) and the pyridyl nitrogen are potent -

Rapid Protodeboronation: Pyridyl boronic acids are electronically unstable. The C3 position is prone to hydrolytic cleavage of the C-B bond, replacing the boronic acid with a proton. This side reaction is often faster than the transmetalation step in standard protocols.

-

The HCl Factor: The hydrochloride salt acts as an internal acid source. If not neutralized immediately with excess base, the local acidic environment accelerates protodeboronation and inhibits the base-dependent transmetalation step.

The Solution: Steric Bulk & Rapid Activation

To succeed, the protocol must (A) physically prevent the amine from binding to Pd using bulky ligands, and (B) accelerate the oxidative addition/transmetalation cycle to outcompete protodeboronation.

Recommended System: Pd-XPhos G3 /

-

Ligand (XPhos): The massive biaryl structure creates a "roof" over the Pd center, blocking the approach of the substrate's nitrogen atoms while allowing the coupling reaction to proceed.

-

Precatalyst (Pd-G3): Ensures immediate generation of the active

species even at low temperatures, crucial for reacting before the boronic acid decomposes.

Part 2: Detailed Experimental Protocols

Method A: The "High-Fidelity" Protocol (Recommended)

Best for: Complex drug scaffolds, late-stage functionalization, and high-value substrates.

1. Reagent Stoichiometry Table

| Reagent | Role | Equiv. | Notes |

| Aryl Halide (R-X) | Limiting Reagent | 1.0 | Bromides/Iodides preferred. Chlorides require heating. |

| (4-Aminopyridin-3-yl)boronic acid HCl | Nucleophile | 1.3 - 1.5 | Excess accounts for protodeboronation loss. |

| Base | 4.0 | Critical: 1 eq neutralizes HCl; 3 eq drive the cycle. | |

| XPhos Pd G3 | Precatalyst | 0.02 - 0.05 | 2-5 mol%. High activity precatalyst. |

| XPhos | Free Ligand | 0.01 | Optional: 1 mol% extra stabilizes the active species. |

| 1,4-Dioxane / Water | Solvent | 4:1 Ratio | Degassed thoroughly. |

2. Step-by-Step Procedure

Step 1: Deoxygenation (Crucial)

-

Prepare the solvent mixture (4:1 Dioxane:Water).

-

Sparge with Argon or Nitrogen gas for at least 15 minutes. Note: Oxygen promotes homocoupling and catalyst oxidation, which is fatal for this unstable system.

Step 2: Reaction Assembly

-

To a reaction vial equipped with a stir bar, add:

-

Aryl Halide (1.0 eq)

-

(4-Aminopyridin-3-yl)boronic acid HCl (1.5 eq)

- (4.0 eq)

-

XPhos Pd G3 (0.05 eq)

-

-

Cap the vial and purge the headspace with Argon for 2 minutes.

Step 3: Solvent Addition & Activation

-

Inject the degassed solvent mixture via syringe (Concentration: 0.1 M - 0.2 M with respect to Aryl Halide).

-

Stir vigorously at Room Temperature for 10 minutes.

-

Observation: The mixture should turn from a suspension to a more uniform slurry. The base is neutralizing the HCl salt in situ.

-

Step 4: Reaction Ramp

-

Place the vial in a pre-heated block at 80°C .

-

Monitor by LCMS or TLC every hour.

-

Endpoint: Most reactions complete within 2-4 hours. Extended heating (>12h) often leads to decomposition of the product.

-

Step 5: Workup (Amphoteric Handling)

-

Cool to room temperature.[1]

-

pH Adjustment: The reaction mixture is basic. Dilute with EtOAc.

-

Note: 4-Aminopyridines are polar. If the product does not extract well into EtOAc, use 9:1 DCM:Isopropanol .

-

Wash the organic layer once with brine. Do not use acidic washes (e.g., 1N HCl) , as the pyridine will protonate and remain in the aqueous layer.

-

Dry over

, filter, and concentrate.

Method B: The "Cost-Effective" Protocol (Alternative)

Best for: Simple substrates, scale-up where IP costs are a concern.

-

Catalyst:

(5 mol%) -

Base:

(3.5 eq) -

Solvent: DME / Water (3:1)

-

Temperature: 90°C

-

Protocol Difference: This system requires higher heat to activate. It is less tolerant of steric hindrance on the aryl halide partner.[2]

Part 3: Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition / "Death". | Add 1-2 mol% free ligand (XPhos) to stabilize Pd. Ensure strict O2 exclusion. |

| Starting Material (Halide) Remains | Catalyst poisoning by amine. | Switch to Method A (XPhos). Increase catalyst loading to 5-10 mol%. |

| Protodeboronated Byproduct (4-Aminopyridine) | Boronic acid hydrolysis is faster than coupling. | (1) Lower temp to 60°C. (2) Use "Slow Addition" of the boronic acid (as a solution) over 1 hour. (3) Switch to anhydrous conditions (Dioxane/ |

| Low Yield / Streaking on TLC | Product lost in aqueous workup. | The product is likely water-soluble. Salt out the aqueous layer with NaCl and extract with 4:1 |

Part 4: Visualization (Graphviz DOT)

Diagram 1: Optimized Reaction Workflow

This flowchart visualizes the critical "neutralization" and "degassing" steps often missed in standard protocols.

Caption: Workflow highlighting the critical pre-neutralization of the HCl salt and solvent degassing.

Diagram 2: Mechanistic Competition (The "Amine Trap")

This diagram illustrates why standard catalysts fail and how bulky ligands (L*) prevent the "Dead End."

Caption: The "Amine Trap" mechanism showing how bulky ligands prevent catalyst poisoning.

Part 5: References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Link

-

Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry, 219, 11-59. Link

-

Tyrrell, E., & Brookes, P. (2004). The Synthesis of 3-Substituted 4-Aminopyridines: A Review. Synthesis, 2004(04), 469-483. Link

-

Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the Instability of 2-Pyridyl Boronic Acids. Journal of the American Chemical Society, 132(34), 12011-12023. Link

Sources

Synthesis of biarylpyridines via Suzuki-Miyaura reaction

Application Note: High-Fidelity Synthesis of Biarylpyridines via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Importance

Biarylpyridine motifs are ubiquitous in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Vemurafenib, Imatinib) and GPCR ligands. However, the synthesis of these scaffolds via Suzuki-Miyaura coupling presents two distinct, non-trivial challenges that often lead to project bottlenecks:

-

Catalyst Poisoning: The pyridine nitrogen is a potent

-donor capable of displacing phosphine ligands on the Palladium (Pd) center, forming unreactive Pd-pyridine complexes ("off-cycle" resting states). -

Rapid Protodeboronation: 2-Pyridylboronic acids are notoriously unstable. They undergo rapid C-B bond cleavage in aqueous base via a zwitterionic intermediate, often decomposing faster than the rate of transmetallation.

This guide provides a validated, tiered protocol strategy to overcome these failure modes, moving beyond "standard" conditions to high-performance catalytic systems.

Mechanistic Analysis & Failure Modes

To ensure reproducibility, one must understand the competition between the productive catalytic cycle and the destructive off-cycle pathways.

The "2-Pyridyl Problem"

In 2-pyridylboronic acids, the basic nitrogen facilitates the formation of a zwitterionic boronate species. This intermediate is highly susceptible to hydrolysis (protodeboronation), yielding the parent pyridine and boric acid, effectively destroying the nucleophile before coupling occurs.

Pathway Visualization

The following diagram illustrates the productive cycle versus the specific poisoning and decomposition pathways relevant to pyridine synthesis.

Figure 1: Productive Suzuki-Miyaura cycle (Green/Blue/Yellow) vs. Pyridine-specific failure modes (Red).

Strategic Optimization Matrix

The choice of catalyst and base is not arbitrary; it is dictated by the electronic nature of the pyridine substrate.

| Parameter | Standard Recommendation | High-Performance Alternative | Mechanistic Rationale |

| Catalyst Source | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4) | Precatalysts generate active Pd(0) immediately even at low temps, outcompeting protodeboronation [1]. |

| Ligand | PPh₃, dppf | XPhos, SPhos, CataCXium A | Bulky, electron-rich dialkylbiaryl phosphines sterically prevent the pyridine nitrogen from binding to the Pd center. |

| Boron Species | Boronic Acid | MIDA Boronate or K-Trifluoroborate | MIDA boronates slowly release the active boronic acid, keeping the standing concentration low to minimize decomposition [2]. |

| Base | Na₂CO₃, K₂CO₃ | K₃PO₄ (aqueous) | Phosphate is efficient for transmetallation but less prone to promoting rapid deboronation compared to hydroxides or alkoxides. |

Experimental Protocols

Protocol A: The "Gold Standard" for Challenging Substrates

Target: Coupling of unstable 2-pyridylboronic acids or sterically hindered systems. System: Buchwald XPhos Pd G4 / K₃PO₄ / THF

This protocol utilizes a 4th-generation palladacycle precatalyst.[1] It is "self-validating" because the rapid color change (from off-white to dark) indicates immediate activation, and the reaction typically completes before significant boronic acid decomposition can occur.

Reagents:

-

Heteroaryl Halide (1.0 equiv)

-

2-Heteroarylboronic acid (1.5 equiv) - Note: Use excess due to instability.

-

XPhos Pd G4 (2.0 - 4.0 mol%)

-

0.5 M K₃PO₄ (degassed, 2.0 equiv)

-

THF (degassed)

Step-by-Step Workflow:

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide, Boronic Acid, and XPhos Pd G4. Seal with a septum.

-

Atmosphere Exchange: Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide) via syringe.

-

Base Activation: Add 0.5 M aqueous K₃PO₄ via syringe.

-

Observation: The solution should turn a dark amber/brown color within 1-2 minutes, indicating generation of the active LPd(0) species.

-

-

Reaction: Stir vigorously at Room Temperature to 40°C.

-

Why Low Temp? Higher temperatures (>60°C) accelerate protodeboronation of 2-pyridyl species faster than they accelerate transmetallation.

-

-

Monitoring (Self-Validation):

-

Check TLC/LC-MS at 30 minutes.

-

Endpoint: Consumption of halide.[2] If halide remains but boronic acid is gone (check by LC-MS), add 0.5 equiv more boronic acid.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with SiliaMetS® Thiol or similar scavenger for 1 hour before concentration.

Protocol B: The MIDA Boronate Slow-Release Method

Target: Highly unstable boronic acids or iterative synthesis. System: Pd(OAc)₂ / SPhos / K₃PO₄ / Dioxane:Water

MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and stable. They hydrolyze slowly under basic conditions to release the active boronic acid "just in time" for the catalyst.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Pyridyl-MIDA boronate (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (3.0 equiv)

-

Dioxane:Water (5:1 ratio)

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and SPhos in the solvent mixture under Argon for 10 minutes to form the active catalyst.

-

Substrate Addition: Add the Aryl Halide, MIDA boronate, and solid K₃PO₄.

-

Thermal Activation: Heat to 60°C .

-

Monitoring: Monitor consumption of the MIDA ester (often distinct Rf on TLC).

-

Workup: Standard EtOAc extraction.

Troubleshooting & Decision Tree

Use this logic flow to rescue failing reactions.

Figure 2: Troubleshooting logic for biarylpyridine synthesis.

References

-

Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073–14075.

-

Burke, M. D., et al. "Slow-Release Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society, 2009, 131(20), 6961–6963.

-

Lloyd-Jones, G. C., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017, 139(33), 11589–11600.

Sources

- 1. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Application Note: Overcoming the "Pyridine Paradox" in Cross-Coupling

Strategic Ligand Selection for Electron-Rich Pyridine Substrates

Executive Summary

Electron-rich pyridines (e.g., aminopyridines, alkoxypyridines) represent a "privileged but problematic" scaffold in drug discovery. They present a dual mechanistic hurdle: catalyst poisoning via the pyridine nitrogen and electronic deactivation of the carbon-halogen bond. This guide outlines a rational ligand selection strategy, moving beyond trial-and-error screening to target specific mechanistic bottlenecks. We highlight the utility of bulky dialkylbiaryl phosphines (Buchwald ligands) and sterically demanding N-Heterocyclic Carbenes (NHCs) in restoring catalytic turnover.

The Challenge: The Pyridine Paradox

To select the correct ligand, one must first understand the failure mode. Electron-rich pyridines inhibit Palladium (Pd) catalysis through two distinct pathways:

-

The

-Coordination Trap (Poisoning): The basic lone pair on the pyridine nitrogen ( -

Oxidative Addition Stagnation: Electron-donating groups (EDGs) such as -OMe or -NH2 increase electron density on the pyridine ring. This strengthens the C-X bond (where X = Cl, Br), making the substrate less electrophilic and significantly slowing the rate of oxidative addition.

Mechanism Visualization

The following diagram illustrates the competition between the productive cycle and the non-productive "poisoning" pathway.

Figure 1: The "Pyridine Paradox."[1] Standard ligands allow the Pd(0) to be trapped by the pyridine nitrogen (Red Path). Bulky ligands prevent this interaction, forcing the cycle towards Oxidative Addition.

Strategic Ligand Selection

To overcome the paradox, the ligand must possess two non-negotiable features:

-

High Steric Bulk: To physically block the pyridine nitrogen from coordinating to the Pd center.

-

High Electron Richness: To boost the nucleophilicity of the Pd(0) species, forcing oxidative addition into the deactivated (electron-rich) C-X bond.

Recommended Ligand Classes[2]

| Ligand Class | Specific Ligand | Best Use Case | Mechanistic Advantage |

| Buchwald (Biaryl) | RuPhos | C-N Coupling (Secondary amines) | Moderate bulk prevents N-binding; high electron density facilitates OA into aryl chlorides. |

| Buchwald (Biaryl) | BrettPhos | C-N Coupling (Primary amines) | Extreme bulk prevents bis-arylation and N-poisoning. |

| Buchwald (Biaryl) | XPhos | Suzuki-Miyaura (C-C) | Excellent stability; promotes transmetallation with boronic acids. |

| NHC (Carbene) | PEPPSI-IPent | Sterically Demanding Substrates | The "IPent" (isopentyl) wings are flexible yet bulky, wrapping the metal center to exclude the pyridine nitrogen. |

Decision Matrix: Selecting Your System

Do not guess. Use this logic flow to select the starting point for your optimization.

Figure 2: Ligand selection decision tree based on reaction type and steric demand.

Detailed Protocol: C-N Coupling of 2-Chloro-5-methoxypyridine

Context: This protocol addresses the coupling of a deactivated chloropyridine with a secondary amine using RuPhos , the gold standard for this transformation.

Why G4 Precatalyst? We utilize the Pd-RuPhos-G4 precatalyst. Traditional generation of Pd(0) from Pd(OAc)2 or Pd2(dba)3 is often sluggish or incomplete. G4 precatalysts contain the ligand pre-bound in a 1:1 ratio and activate immediately upon exposure to base, preventing the "induction period" where pyridine poisoning often occurs.

Materials

-

Substrate: 2-Chloro-5-methoxypyridine (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Catalyst: Pd-RuPhos-G4 (1.0 - 2.0 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Note: Use K3PO4 if substrate has base-sensitive esters.

-

Solvent: Anhydrous THF or Toluene (degassed).

Step-by-Step Procedure

-

Preparation of Solids (Glovebox or Schlenk Line):

-

In a 2-dram vial equipped with a magnetic stir bar, add Pd-RuPhos-G4 (catalyst) and NaOtBu (base).

-

Self-Validating Check: NaOtBu is hygroscopic. It must be a free-flowing white powder. If it is clumpy or yellow, the reaction will fail due to hydrolysis of the active catalyst.

-

Add the aryl chloride (2-Chloro-5-methoxypyridine).

-

-

Solvent Addition & Degassing:

-

Seal the vial with a septum cap (PTFE lined).

-

Evacuate and backfill with Argon (x3).

-

Add the amine (Morpholine) via syringe.

-

Add anhydrous THF via syringe.

-

Self-Validating Check: The solution should initially be pale yellow/colorless. Upon heating, it should transition to a clear orange/red. A rapid color change to black indicates catalyst decomposition (Pd-black precipitation) likely due to oxygen ingress.

-

-

Reaction:

-

Heat the reaction block to 80°C .

-

Stir vigorously (1000 rpm). Mass transfer is critical in heterogeneous base mixtures.

-

Monitor by LCMS at 1 hour.

-

Endpoint: Look for consumption of the chloride. The pyridine nitrogen can cause tailing on silica; use amine-modified silica or basic alumina for purification if needed.

-

-

Workup:

-

Dilute with EtOAc, filter through a pad of Celite (to remove Pd and salts).

-

Concentrate and purify via flash chromatography.

-

Troubleshooting Guide (Self-Validating Systems)

| Observation | Diagnosis | Corrective Action |

| Reaction stays pale yellow; no product. | Catalyst never activated. | Check Base quality. NaOtBu may be hydrolyzed.[2] Switch to a fresh bottle or sublime the base. |

| Reaction turns black immediately. | "Pd-Black" formation. Ligand detached. | Oxygen leak. Re-run with stricter inert technique. Ensure solvent is sparged with Argon for >20 mins. |

| Starting material consumed, but no product (Dehalogenation). | Switch solvent from THF to Toluene or Dioxane. Reduce temperature to 60°C. | |

| Stalled conversion (50%). | Catalyst death/Poisoning. | Add a second portion of catalyst (0.5 mol%) after 2 hours. If still stalled, switch to Pd-PEPPSI-IPent . |

References

-

RuPhos/XPhos Development: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

PEPPSI-IPent Utility: Organ, M. G., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 18(15), 4517-4521. Link

-

Precatalyst G3/G4 Activation: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

Pyridine Poisoning Mechanisms: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society, 116(13), 5969–5970. Link

Sources

Optimizing Base Selection for Suzuki-Miyaura Cross-Coupling of Aminopyridines

Application Note: AN-SZK-042

Abstract

Aminopyridines represent a "privileged scaffold" in medicinal chemistry but pose significant challenges in palladium-catalyzed cross-coupling. The presence of a free amine (

Mechanistic Imperatives: Why Base Selection Fails

In standard Suzuki-Miyaura couplings, the base plays a critical role in activating the organoboron species. However, in the context of aminopyridines, the base dictates the survival of the catalytic cycle.

The Activation vs. Decomposition Paradox

The base must be strong enough to convert the boronic acid (

Catalyst Poisoning Mitigation

Aminopyridines can displace phosphine ligands, forming unreactive Pd-amine complexes (Pd-N coordination).

-

The Base's Role: Bulky or specific counter-cation bases (e.g.,

) can assist in preventing the formation of stable, inactive Pd-heterocycle resting states by facilitating rapid transmetalation, thereby keeping the catalyst "in cycle."

Figure 1: The Mechanistic Balance. Base selection must maximize the Boronic

Strategic Base Selection Matrix

Do not default to Sodium Carbonate (

Table 1: Base Performance Characteristics for Heterocycles

| Base | pKa (conj. acid) | Solubility (Org.)[1][2][3] | Risk Profile | Best Use Case |

| 12.3 | Low | Moderate | The Gold Standard. Use with aqueous biphasic systems (e.g., Dioxane/ | |

| 10.3 | High | Low | The "Cesium Effect." Excellent for sterically hindered substrates. Soluble in DMF/Toluene, allowing lower water content. | |

| CsF / KF | 3.2 (HF) | Moderate | Very Low | Anhydrous Protocol. Essential for unstable 2-pyridyl boronic acids. Activates via F-B interaction, not Bronsted basicity. |

| 15.7 | Very Low | High | Avoid. Too harsh. Causes rapid protodeboronation of pyridine boronic acids. |

The "Cesium Effect"

Cesium bases (

Experimental Protocols

Protocol A: The "Buchwald-Type" Robust Method

Best for: Stable aminopyridines and general heteroaryl couplings. Key Concept: Uses a phosphate base in a biphasic alcohol/water system to solubilize all species without creating a highly corrosive pH environment.

Reagents:

-

Aryl Halide (1.0 equiv)[5]

-

Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

Base:

(2.0 - 3.0 equiv) -

Catalyst:

(1-2 mol%) or Pd-G3 precatalysts. -

Ligand: XPhos or SPhos (2-4 mol%) – Critical for preventing amine poisoning.

-

Solvent: n-Butanol / Water (4:1 ratio) or Dioxane / Water (4:1).

Step-by-Step:

-

Charge a reaction vial with the aryl halide, boronic acid,

, and catalyst/ligand.[5] -

Seal and purge with Nitrogen/Argon for 5 minutes (Evacuate/Refill x3).

-

Add the degassed solvent mixture via syringe.

-

Heat to 80-100°C . Note: Aminopyridines often require higher temperatures to overcome Pd-N binding.

-

Validation: Monitor by LCMS at 1 hour. If protodeboronation (Ar-H mass) is observed >10%, switch to Protocol B.

Protocol B: The Anhydrous Fluoride Method

Best for: Unstable 2-pyridyl boronic acids and substrates prone to hydrolysis.

Key Concept: Uses Fluoride (

Reagents:

-